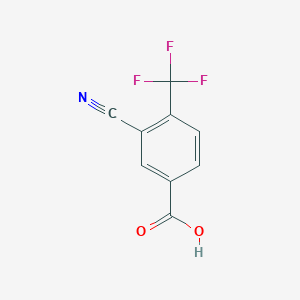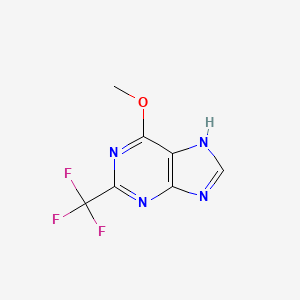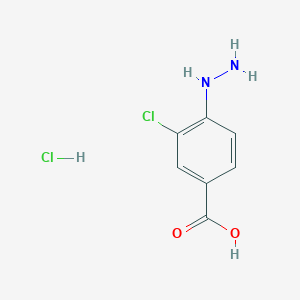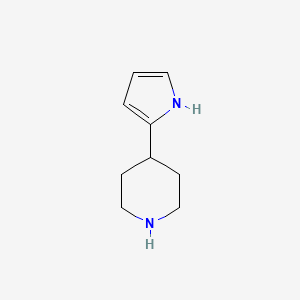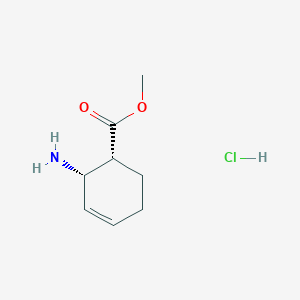
rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis
Descripción general
Descripción
Rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis (rac-MACH) is an organic compound with the molecular formula C7H13NO2·HCl. It is a chiral amine, meaning that it has two different configurations that are mirror images of each other, and is classified as a secondary amine. Rac-MACH has been studied extensively in the laboratory and has been used in a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
Rac-MACH has been used in a wide range of scientific research applications. It has been used as a chiral building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis, as a chiral template in the synthesis of polymers, and as a chiral auxiliary in the synthesis of optically active compounds. In addition, rac-MACH has been used as a chiral catalyst in the polymerization of vinyl monomers.
Mecanismo De Acción
The mechanism of action of rac-MACH is not fully understood. It is thought to act as a chiral template in the synthesis of polymers, as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in the synthesis of optically active compounds. It is also thought to act as a chiral catalyst in the polymerization of vinyl monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MACH have not been studied extensively. However, it has been shown to have some effects on the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-MACH is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize in the laboratory and has a wide range of applications in scientific research. However, it is important to note that rac-MACH is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This can make it difficult to use in certain experiments, as the two configurations may have different effects on the results.
Direcciones Futuras
There are many possible future directions for research involving rac-MACH. These include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, research could be conducted to explore the use of rac-MACH as a chiral template in the synthesis of polymers, as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in the synthesis of optically active compounds. Finally, further research could be conducted to explore the use of rac-MACH as a chiral catalyst in the polymerization of vinyl monomers.
Propiedades
IUPAC Name |
methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h3,5-7H,2,4,9H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKNPWOQONYQB-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=C[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

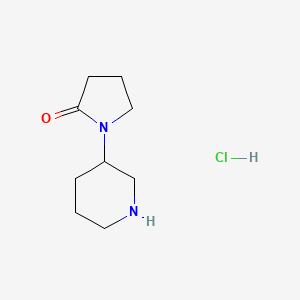

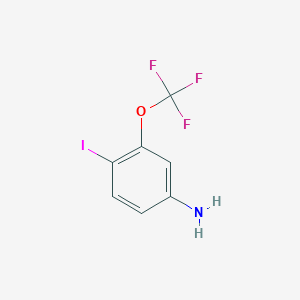
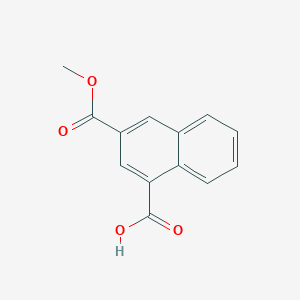



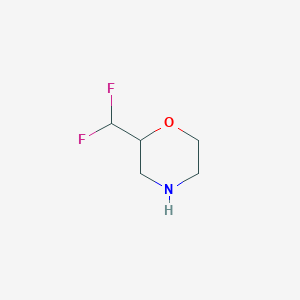
![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)
